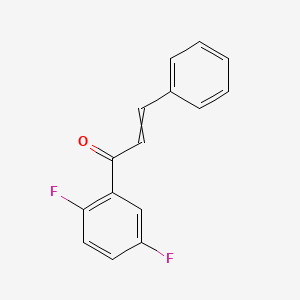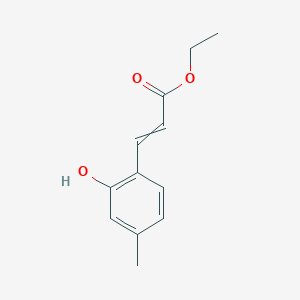
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenylprop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen-Schmidt condensation of 2-hydroxy-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired ester along with water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid or 2-hydroxy-4-methylbenzaldehyde.
Reduction: Formation of ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-en-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Ethyl (2E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-(2-hydroxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl (2E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoate: The position of the hydroxyl and methyl groups is different, leading to variations in chemical behavior and applications.
Ethyl (2E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoate: The methyl group is in a different position, which can influence the compound’s properties.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
ethyl 3-(2-hydroxy-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)7-6-10-5-4-9(2)8-11(10)13/h4-8,13H,3H2,1-2H3 |
InChI 键 |
WQIRMJMBMPEMKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


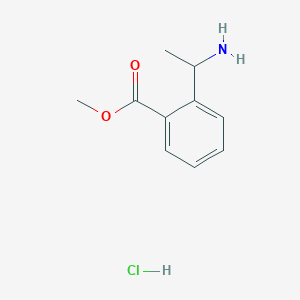
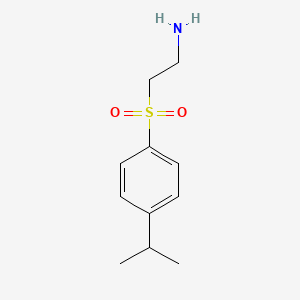
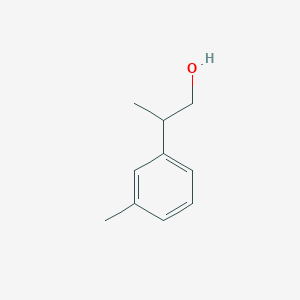
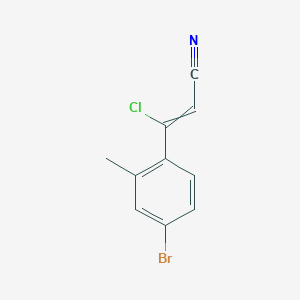
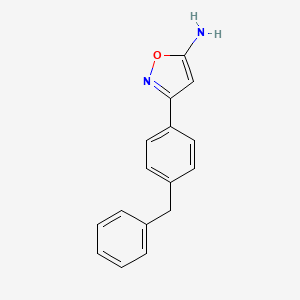
![7-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15146054.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
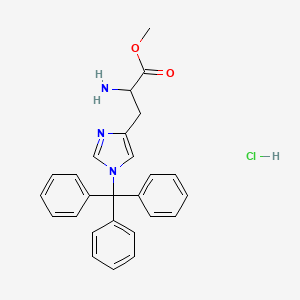
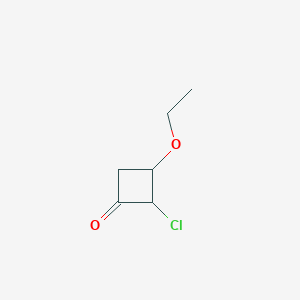
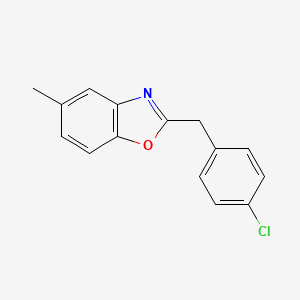

![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
